molecular formula C11H10BrNO3 B14609130 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran CAS No. 57544-30-6

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran

Katalognummer: B14609130
CAS-Nummer: 57544-30-6
Molekulargewicht: 284.11 g/mol
InChI-Schlüssel: MXVXBQBOTUKXBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to the benzopyran ring.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-3-nitro-2H-1-benzopyran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2,2-dimethyl-3-nitro-2H-1-benzopyran can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

57544-30-6

Molekularformel

C11H10BrNO3

Molekulargewicht

284.11 g/mol

IUPAC-Name

6-bromo-2,2-dimethyl-3-nitrochromene

InChI

InChI=1S/C11H10BrNO3/c1-11(2)10(13(14)15)6-7-5-8(12)3-4-9(7)16-11/h3-6H,1-2H3

InChI-Schlüssel

MXVXBQBOTUKXBM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.